molecular formula C18H24N2O3 B2595764 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one CAS No. 899383-07-4

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

Cat. No. B2595764
CAS RN: 899383-07-4
M. Wt: 316.401
InChI Key: NSMDTVDCLITNPU-UHFFFAOYSA-N
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Description

The compound “4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a chromen-2-one moiety, which is a type of oxygen-containing heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through cyclization of 1,2-diamine derivatives with sulfonium salts . The chromen-2-one moiety could potentially be formed through a separate process and then combined with the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The piperazine ring contains two nitrogen atoms, and the chromen-2-one moiety includes a cyclic ether and a carbonyl group .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its various functional groups. The piperazine ring, for example, is known to participate in a variety of reactions, including those involving its nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the carbonyl group in the chromen-2-one moiety could impact its solubility .

Scientific Research Applications

Synthesis and Cancer Research Applications

  • Anti-proliferative Activities: A study involving the synthesis of substituted chromene and quinoline conjugates, similar in structure to the compound of interest, demonstrated significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Compounds synthesized showed better activities compared to curcumin, indicating their potential in cancer therapy. Molecular docking against Bcl-2 protein revealed good binding affinity, suggesting a mechanism of action involving apoptosis regulation (Parveen et al., 2017).

Antimicrobial Activity

  • Antimicrobial Agents: A novel series of thiazolidinone derivatives, incorporating a chromene moiety similar to the compound , demonstrated significant antimicrobial activity against a range of bacteria and fungi. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Synthesis Methodologies

  • Solvent-Free Synthesis: A study on the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes using anhydrous piperazine as an organocatalyst under solvent-free conditions at ambient temperature provides insights into efficient and environmentally friendly synthesis methods for compounds including the chromene core (Amirnejad et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are found in many pharmaceuticals, where they often act by interacting with biological receptors .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this molecule would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

The future directions for research on this compound could be numerous, given the wide range of potential applications for piperazine derivatives and chromen-2-one compounds .

properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-9-16-15(11-18(22)23-17(16)10-14(13)2)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMDTVDCLITNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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